

Physical properties of Cyclohexanemethanol at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyclohexanemethanol
Cat. No.:	B047985

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Cyclohexanemethanol** at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **cyclohexanemethanol**, a crucial organic compound in various research and development applications. Understanding its behavior at different temperatures is paramount for process optimization, formulation development, and ensuring product stability and efficacy. This document collates available data on its density, viscosity, surface tension, and vapor pressure, alongside detailed experimental methodologies for their determination.

Quantitative Data on Physical Properties

The following tables summarize the temperature-dependent physical properties of pure **cyclohexanemethanol**. The data is primarily sourced from studies published in the Journal of Chemical & Engineering Data, which are considered authoritative sources for thermophysical property measurements.

Table 1: Density of **Cyclohexanemethanol** at Various Temperatures

Temperature (K)	Density (g/cm ³)	Source
293.15	Data not available in search results	[1]
298.15	Data not available in search results	[1] [2]
303.15	Data not available in search results	[1]
308.15	Data not available in search results	[1]
313.15	Data not available in search results	[1]
318.15	Data not available in search results	[1]
323.15	Data not available in search results	[1]
328.15	Data not available in search results	[1]
333.15	Data not available in search results	[1] [2]

Note: The specific density values are contained within the full text of the cited articles, which were not directly accessible.

Table 2: Dynamic Viscosity of **Cyclohexanemethanol** at Various Temperatures

Temperature (K)	Dynamic Viscosity (mPa·s)	Source
293.15	Data not available in search results	[1]
298.15	Data not available in search results	[1] [2]
303.15	Data not available in search results	[1]
308.15	Data not available in search results	[1]
313.15	Data not available in search results	[1]
318.15	Data not available in search results	[1]
323.15	Data not available in search results	[1]
328.15	Data not available in search results	[1]
333.15	Data not available in search results	[1] [2]

Note: The specific viscosity values are contained within the full text of the cited articles, which were not directly accessible.

Table 3: Surface Tension of **Cyclohexanemethanol** at 298.15 K

Temperature (K)	Surface Tension (mN/m)	Source
298.15	Data not available in search results	[2]

Note: The specific surface tension value is contained within the full text of the cited article, which was not directly accessible. The study cited measured surface tension at 298.15 K.

Table 4: Vapor Pressure of **Cyclohexanemethanol**

Temperature (K)	Vapor Pressure (kPa)	Source
Data not available	Data not available in search results	

Note: Specific temperature-dependent vapor pressure data for pure **cyclohexanemethanol** was not found in the provided search results.

Experimental Protocols

The determination of the physical properties of **cyclohexanemethanol** requires precise and standardized experimental procedures. The methodologies outlined below are based on the techniques referenced in the source literature.[1][2]

Density Measurement

Method: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M).[1]

Protocol:

- Calibration: The densimeter is calibrated using dry air and double-distilled water at the desired experimental temperatures.
- Sample Introduction: A small, bubble-free sample of pure **cyclohexanemethanol** is injected into the oscillating U-tube of the densimeter.
- Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature, which is controlled with high accuracy (typically ± 0.01 K).
- Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

- Data Acquisition: The density is recorded at a series of specified temperatures, typically ranging from 293.15 K to 333.15 K.[\[1\]](#)

Viscosity Measurement

Method: Automatic microviscometer (e.g., Anton Paar AMVn) based on the rolling-ball principle.
[\[1\]](#)

Protocol:

- Calibration: The viscometer is calibrated using standard viscosity reference liquids.
- Sample Loading: The sample of **cyclohexanemethanol** is introduced into the temperature-controlled measuring cell.
- Temperature Control: The temperature of the sample is precisely maintained using a circulating fluid bath or Peltier element.
- Measurement: The time taken for a ball to roll a specific distance through the liquid within a capillary is measured. This time is proportional to the dynamic viscosity of the fluid.
- Data Collection: Measurements are repeated at various temperatures to establish the temperature-viscosity profile.

Surface Tension Measurement

Method: Drop Meter A-100P tensiometer.[\[2\]](#)

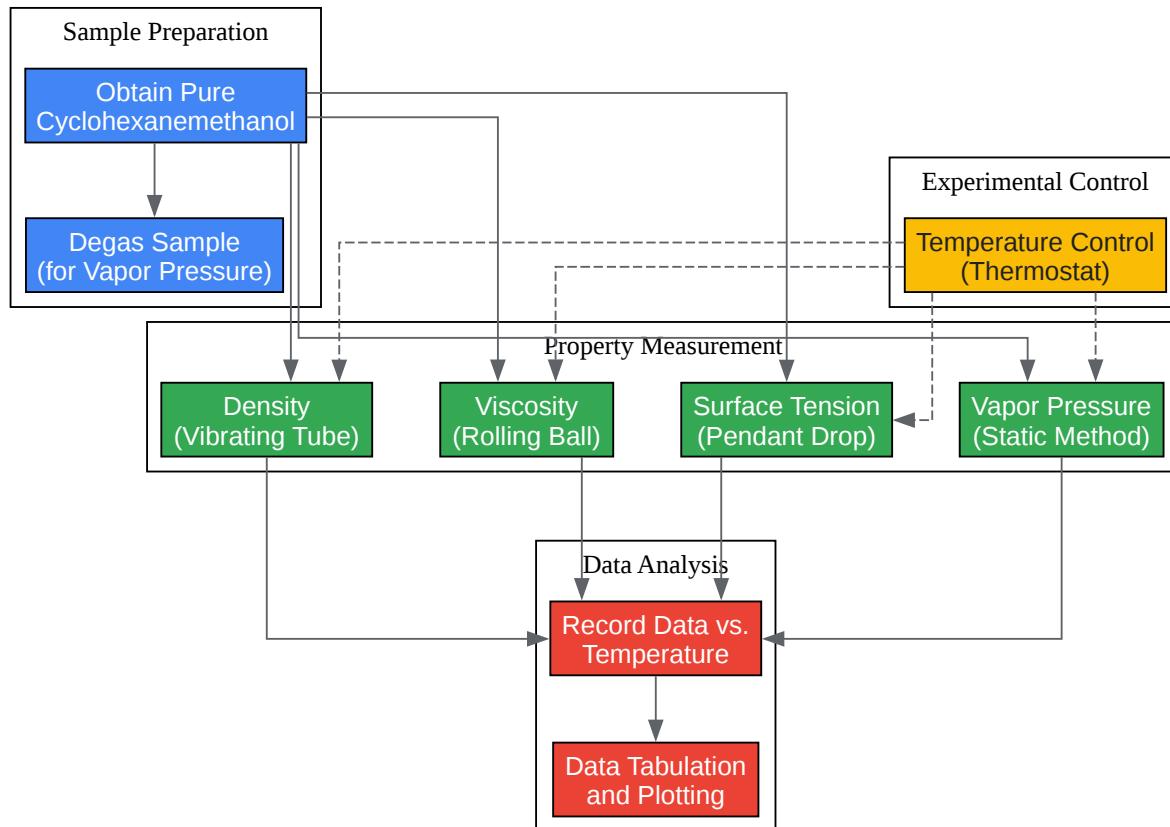
Protocol:

- Instrument Setup: A syringe with a capillary of a known diameter is filled with **cyclohexanemethanol**.
- Droplet Formation: A pendant drop of the liquid is slowly formed at the tip of the capillary.
- Image Analysis: A high-resolution camera captures the profile of the droplet. The shape of the drop is determined by the balance between gravity and surface tension.

- Calculation: Sophisticated software analyzes the drop shape and, using the principles of Laplace's equation, calculates the surface tension.
- Temperature Control: The sample temperature is maintained using a digitally controlled thermostat.^[2]

Vapor Pressure Measurement

While specific experimental data for **cyclohexanemethanol** was not found, a common method for determining vapor pressure is the static or dynamic method.


Method: Static method using a simple isoteniscope.

Protocol:

- Sample Preparation: A small amount of purified **cyclohexanemethanol** is placed in the isoteniscope bulb.
- Degassing: The sample is typically frozen, and the apparatus is evacuated to remove any dissolved gases. The sample is then thawed, and this freeze-pump-thaw cycle is repeated to ensure the removal of all non-condensable gases.
- Heating and Equilibration: The isoteniscope is placed in a constant-temperature bath. As the liquid heats up, it establishes a vapor phase.
- Pressure Measurement: The vapor pressure of the sample at a given temperature is balanced against an inert gas in a manometer. The pressure is read when the liquid levels in the U-tube of the isoteniscope are equal.
- Temperature Variation: The temperature of the bath is varied, and the corresponding equilibrium vapor pressure is measured at each temperature point.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of **cyclohexanemethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Physical Properties.

This guide provides a foundational understanding of the physical properties of **cyclohexanemethanol** as a function of temperature. For precise quantitative data, it is highly recommended to consult the full-text articles cited in the tables. The detailed experimental protocols provided herein offer a solid basis for replicating these measurements in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical properties of Cyclohexanemethanol at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047985#physical-properties-of-cyclohexanemethanol-at-different-temperatures\]](https://www.benchchem.com/product/b047985#physical-properties-of-cyclohexanemethanol-at-different-temperatures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com